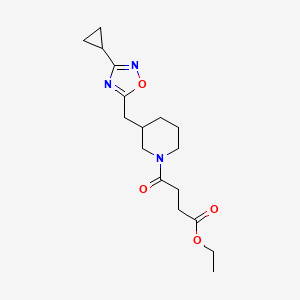![molecular formula C19H19FN2O3S B2828560 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide CAS No. 1706057-32-0](/img/structure/B2828560.png)
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 2-fluorophenyl group, and a 1,4-thiazepane-4-carboxamide group. These groups could potentially confer interesting chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d][1,3]dioxol-5-yl group suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, and the benzo[d][1,3]dioxol-5-yl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could potentially increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Techniques : A study by Xuárez-Marill and Dodd (2007) discusses the preparation of 4-aryl-beta-carboline-3-carboxamides, demonstrating advanced synthesis techniques that might be applicable to the creation and modification of similar compounds, including 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide. This approach could be relevant for the synthesis of novel derivatives with potential pharmacological activities (Xuárez-Marill & Dodd, 2007).
Antitumor Properties : Research by Stevens et al. (1984) on imidazotetrazines indicates the exploration of novel antitumor agents. The structural modification strategies discussed could be insightful for developing derivatives of this compound with enhanced antitumor activities (Stevens et al., 1984).
Antimicrobial and Anticancer Activity : A study on thiazole derivatives linked to benzo[1,3]dioxole moiety by Mansour et al. (2020) investigates antimicrobial and anti-proliferative activities. This suggests potential research applications of this compound in developing new antimicrobial and anticancer compounds (Mansour et al., 2020).
Biological Applications
Anticholinesterase Activity : Research by Ghanei-Nasab et al. (2016) on coumarin-3-carboxamides bearing a tryptamine moiety and their anticholinesterase activity highlights the potential for compounds like this compound to be investigated for neurological disorders treatment (Ghanei-Nasab et al., 2016).
Photoresist Materials : Ebara et al. (2003) describe the development of photosensitive poly(benzoxazole) materials for electronics, suggesting potential applications of similar compounds in advanced material science (Ebara et al., 2003).
Antitumor Benzothiazoles : Hutchinson et al. (2001) explore the synthesis and biological properties of fluorinated benzothiazoles, indicating the significance of such structures in antitumor research. This could inform potential anticancer studies involving this compound (Hutchinson et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-14-3-1-2-4-15(14)21-19(23)22-8-7-18(26-10-9-22)13-5-6-16-17(11-13)25-12-24-16/h1-6,11,18H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNYWXMHSALCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)

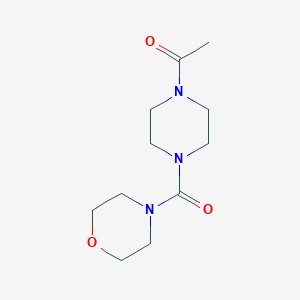
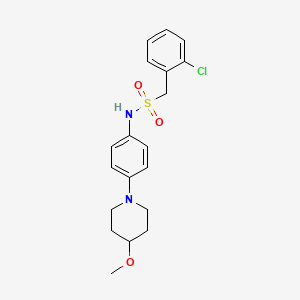

![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)
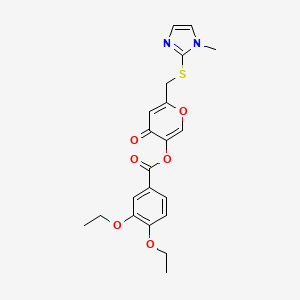

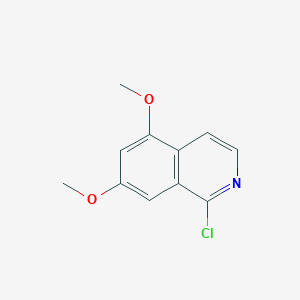
![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)
![2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
